Ethyl (5E)-2-[(3-chlorophenyl)amino]-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydrothiophene-3-carboxylate
Overview
Description
Ethyl (5E)-2-[(3-chlorophenyl)amino]-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring, a chlorophenyl group, and a trimethoxyphenyl group
Preparation Methods
The synthesis of Ethyl (5E)-2-[(3-chlorophenyl)amino]-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl and trimethoxyphenyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Ethyl (5E)-2-[(3-chlorophenyl)amino]-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. .
Scientific Research Applications
Ethyl (5E)-2-[(3-chlorophenyl)amino]-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Ethyl (5E)-2-[(3-chlorophenyl)amino]-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl (5E)-2-[(3-chlorophenyl)amino]-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties.
Chlorophenyl compounds: These compounds contain the chlorophenyl group and may exhibit similar reactivity in substitution reactions.
Trimethoxyphenyl compounds:
Properties
IUPAC Name |
ethyl (5E)-2-(3-chlorophenyl)imino-4-hydroxy-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO6S/c1-5-31-23(27)19-20(26)18(32-22(19)25-15-8-6-7-14(24)12-15)11-13-9-16(28-2)21(30-4)17(10-13)29-3/h6-12,26H,5H2,1-4H3/b18-11+,25-22? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVXVIFVVUPKBV-CAPQHAMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC(=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC(=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.